Home > Products > Screening Compounds P107628 > Prumycin dihydrochloride
Prumycin dihydrochloride - 57420-47-0

Prumycin dihydrochloride

Catalog Number: EVT-280947
CAS Number: 57420-47-0
Molecular Formula: C8H18ClN3O4
Molecular Weight: 255.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prumycin dihydrochloride is an antifungal antibiotic.
Overview

Puromycin dihydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is primarily recognized for its role as a potent inhibitor of protein synthesis across various organisms, including bacteria, fungi, and mammalian cells. The compound has been widely utilized in research settings, particularly in studies involving gene expression and protein synthesis.

Source

Puromycin was first isolated in the 1950s from Streptomyces alboniger, a soil-dwelling bacterium known for producing various bioactive compounds. The dihydrochloride form of puromycin enhances its solubility and stability, making it suitable for laboratory applications .

Classification

Puromycin dihydrochloride is classified as an antibiotic and a protein synthesis inhibitor. It is categorized under aminonucleosides due to its structural similarity to aminoacyl-tRNA, which allows it to interfere with the normal functioning of ribosomes during protein translation .

Synthesis Analysis

Methods

The synthesis of puromycin dihydrochloride involves extraction from Streptomyces alboniger cultures followed by purification processes. The compound can also be synthesized chemically through various organic synthesis techniques that involve the modification of nucleoside structures.

Technical Details

The extraction process typically includes fermentation of Streptomyces alboniger in a suitable growth medium, followed by isolation steps such as filtration and chromatography to purify the antibiotic. The final product is crystallized as puromycin dihydrochloride, which is then characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

Puromycin consists of a purine base linked to a sugar moiety (deoxyribose) and an amino acid side chain. Its molecular formula is C₁₈H₂₁N₅O₅S, and it has a molecular weight of approximately 367.46 g/mol. The structure features a unique arrangement that allows it to mimic aminoacyl-tRNA, enabling its role in disrupting protein synthesis .

Data

  • Molecular Formula: C₁₈H₂₁N₅O₅S
  • Molecular Weight: 367.46 g/mol
  • CAS Number: 58-58-2
Chemical Reactions Analysis

Reactions

Puromycin dihydrochloride functions by binding to the ribosomal A-site and mimicking aminoacyl-tRNA. This interaction leads to premature termination of peptide chains during translation, effectively halting protein synthesis .

Technical Details

  1. Binding Mechanism: Puromycin associates with peptidyl-tRNA in the P-site of the ribosome while also acting as an acceptor substrate.
  2. Chain Termination: By competing with aminoacyl-tRNA for binding at the A-site, puromycin causes the release of nascent polypeptides from the ribosome prematurely.
Mechanism of Action

The mechanism by which puromycin exerts its effects involves several key processes:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water at concentrations up to 50 mg/mL, yielding a clear solution.
  • Storage Conditions: Should be stored at -20 °C in aliquots to maintain stability.

Chemical Properties

  • pH Stability: Puromycin dihydrochloride solutions are stable at pH levels typically used in cell culture.
  • Degradation: Sensitive to light and should be protected from exposure during storage and use.
Applications

Puromycin dihydrochloride has numerous applications in scientific research:

  1. Selection Marker: Commonly used as a selection agent in transfection protocols to identify cells that have incorporated plasmids containing puromycin resistance genes (pac) .
  2. Protein Synthesis Studies: Utilized extensively in studies aimed at understanding protein synthesis mechanisms and dynamics within cells .
  3. Cell Culture: Employed in various cell culture systems to select for stably transfected cell lines expressing specific genes of interest .
  4. Immunofluorescence Microscopy: Used for visualizing newly synthesized proteins through techniques such as ribopuromycylation microscopy .
Mechanisms of Protein Synthesis Inhibition by Puromycin Dihydrochloride

Ribosomal A-Site Binding and tRNA Structural Mimicry

Puromycin dihydrochloride is an aminonucleoside antibiotic produced by Streptomyces alboniger that structurally mimics the 3′-terminal end of aminoacyl-tRNA (aa-tRNA). Its molecular architecture comprises a modified adenosine base linked to a tyrosine amino acid via a stable amide bond, mirroring the aminoacyl-adenosine moiety of aa-tRNA [1] [2]. This design enables puromycin to bind the ribosomal A-site with high affinity, where it competes with incoming aa-tRNAs during translation elongation [1] [6]. Unlike native aa-tRNA, however, puromycin lacks the anticodon stem loop and possesses a non-hydrolyzable amide linkage instead of the labile ester bond in aa-tRNA. These features allow irreversible A-site occupancy but prevent participation in translocation [1] [8]. Structural analyses confirm that puromycin’s binding orientation within the peptidyl transferase center (PTC) positions its amino group for nucleophilic attack on the peptidyl-tRNA in the P-site, directly enabling premature chain termination [1].

Table 1: Structural Mimicry of Puromycin Dihydrochloride to aa-tRNA

Structural ElementAminoacyl-tRNAPuromycin Dihydrochloride
Nucleoside MoietyAdenosine (3′ end)Modified adenosine
Amino Acid LinkageLabile ester bondStable amide bond
Free α-Amino GroupRequired for peptide bondPresent, enables reactivity
Anticodon Stem LoopPresent, enables codon recognitionAbsent, codon-independent binding

Premature Peptide Chain Termination via Peptidyl-Puromycin Adduct Formation

Upon A-site binding, puromycin’s free α-amino group undergoes nucleophilic attack on the carbonyl carbon of the P-site peptidyl-tRNA. This reaction—catalyzed by the ribosomal PTC—transfers the nascent polypeptide chain to puromycin, forming a stable peptidyl-puromycin adduct [1] [6]. Critically, the amide bond within puromycin cannot be hydrolyzed by ribosomal peptidyl transferase activity. This results in immediate release of the truncated polypeptide from the ribosome, followed by dissociation of ribosomal subunits [1] [8]. The released peptidyl-puromycin adducts are rapidly targeted for proteasomal degradation due to their aberrant C-termini, preventing accumulation of misfolded proteins [1]. In vitro studies using rabbit reticulocyte lysates demonstrate that puromycin-induced chain release occurs within seconds, even in the presence of elongation inhibitors like emetine or cycloheximide [8]. This confirms that ribosomal subunit dissociation is an inevitable consequence of puromycylation, irrespective of ancillary inhibitors.

Kinetic Analysis of Translation Arrest in Prokaryotic vs. Eukaryotic Systems

Puromycin dihydrochloride inhibits translation across all domains of life, but its efficacy varies significantly between prokaryotes and eukaryotes due to differential uptake, retention, and intrinsic ribosomal susceptibility.

  • Eukaryotic Systems: Mammalian cells exhibit high sensitivity, with IC₅₀ values in the nanomolar range (e.g., 0.35 nM in HEK293 cells) [3]. This sensitivity is exploited for selecting genetically engineered cells expressing puromycin N-acetyltransferase (PAC), which acetylates puromycin’s amino group, rendering it inert [1] [5]. Notably, wild-type Saccharomyces cerevisiae exhibits natural resistance due to efflux pumps (Pdr1, Pdr3) and membrane rigidity (Erg6). Triple-knockout mutants (erg6Δ pdr1Δ pdr3Δ), however, show marked puromycin sensitivity and enable translational studies in yeast [4] [10].
  • Prokaryotic Systems: Gram-negative bacteria like Escherichia coli exhibit intrinsic resistance due to limited membrane permeability and efflux mechanisms [4]. Gram-positive bacteria are more susceptible, though less so than eukaryotes. Time-course assays reveal that prokaryotic translation arrest requires longer puromycin exposure and higher concentrations (>10 μM) compared to eukaryotic systems [1].

Table 2: Kinetics of Puromycin-Mediated Translation Inhibition

Biological SystemIC₅₀/Effective ConcentrationKey Resistance FactorsTime to Full Arrest
Mammalian Cells (HEK293)0.35 nM [3]PAC expression<2 hours [2]
S. cerevisiae (Wild-Type)>100 μM [4]Erg6, Pdr1/Pdr3 effluxNo significant arrest
S. cerevisiae (EPP Mutant)5–10 μM [10]None (knockout of resistance genes)48–72 hours [10]
Gram-Positive Bacteria1–10 μM [2]Cell wall permeability4–6 hours [2]

Comparative Efficacy Against Mitochondrial vs. Cytoplasmic Translation

Mitochondrial ribosomes (mitoribosomes) share functional similarities with bacterial ribosomes, raising questions about puromycin’s efficacy in mitochondrial protein synthesis. While direct comparative data is limited, biochemical evidence suggests puromycin inhibits mitochondrial translation, albeit less potently than cytoplasmic translation [1]. Key factors influencing this differential include:

  • Membrane Permeability: The mitochondrial inner membrane limits puromycin access, requiring higher concentrations for intra-organellar inhibition [1].
  • Structural Divergence: Mitoribosomal A-site architecture differs from cytoplasmic ribosomes, potentially reducing puromycin’s binding affinity [1].
  • Efflux Mechanisms: Mitochondria lack ABC transporters like Pdr1, but endogenous exporters may limit puromycin accumulation [9].

Notably, prolonged puromycin exposure (24–48 hours) depletes both nuclear-encoded cytoplasmic proteins and mitochondrial-encoded OXPHOS subunits, indicating eventual cross-compartmental inhibition [9]. However, acute experiments show cytoplasmic translation arrest precedes mitochondrial inhibition, supporting reduced efficacy in mitochondria [1].

Table 3: Puromycin Efficacy in Subcellular Compartments

Translation SystemRelative SusceptibilityKey Influencing Factors
Cytoplasmic (Eukaryotic)High (nanomolar IC₅₀)Direct A-site access, no membrane barrier
MitochondrialModerate (micromolar IC₅₀)Inner membrane permeability, structural divergence of mitoribosomes
Prokaryotic (Bacterial)Variable (micromolar IC₅₀)Cell wall permeability, efflux pumps

Properties

CAS Number

57420-47-0

Product Name

Prumycin dihydrochloride

IUPAC Name

(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide;hydrochloride

Molecular Formula

C8H18ClN3O4

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C8H17N3O4.ClH/c1-4(9)8(15)11-6(3-13)7(14)5(10)2-12;/h2,4-7,13-14H,3,9-10H2,1H3,(H,11,15);1H/t4-,5+,6+,7-;/m1./s1

InChI Key

BWDOCCNJZQOHQF-BZUDZRPRSA-N

SMILES

CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Prumycin dihydrochloride; Prumycin HCl;

Canonical SMILES

CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CO)[C@@H]([C@H](C=O)N)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.